1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-(2-thienylmethyl)methanamine 1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-(2-thienylmethyl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16395727
InChI: InChI=1S/C11H14FN3S.ClH/c12-4-6-15-10(3-5-14-15)8-13-9-11-2-1-7-16-11;/h1-3,5,7,13H,4,6,8-9H2;1H
SMILES:
Molecular Formula: C11H15ClFN3S
Molecular Weight: 275.77 g/mol

1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-(2-thienylmethyl)methanamine

CAS No.:

Cat. No.: VC16395727

Molecular Formula: C11H15ClFN3S

Molecular Weight: 275.77 g/mol

* For research use only. Not for human or veterinary use.

1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-(2-thienylmethyl)methanamine -

Specification

Molecular Formula C11H15ClFN3S
Molecular Weight 275.77 g/mol
IUPAC Name 1-[2-(2-fluoroethyl)pyrazol-3-yl]-N-(thiophen-2-ylmethyl)methanamine;hydrochloride
Standard InChI InChI=1S/C11H14FN3S.ClH/c12-4-6-15-10(3-5-14-15)8-13-9-11-2-1-7-16-11;/h1-3,5,7,13H,4,6,8-9H2;1H
Standard InChI Key VSPRZGWPLYZFBR-UHFFFAOYSA-N
Canonical SMILES C1=CSC(=C1)CNCC2=CC=NN2CCF.Cl

Introduction

1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-(2-thienylmethyl)methanamine is a complex organic compound classified as a pyrazole derivative. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring structure. This compound features a unique combination of functional groups, including a fluoroethyl group and a thienylmethyl moiety, which contribute to its distinctive chemical properties and potential biological activities.

Synthesis

The synthesis of 1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-(2-thienylmethyl)methanamine typically involves multi-step organic reactions. A common approach begins with the preparation of the pyrazole core, followed by the introduction of the fluoroethyl and thienylmethyl groups through nucleophilic substitution reactions. Reaction conditions must be optimized for yield and purity, often requiring purification techniques such as recrystallization or chromatography.

Biological Activities

Pyrazole derivatives, including compounds similar to 1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-(2-thienylmethyl)methanamine, exhibit a wide range of biological activities. These include anti-inflammatory, antimicrobial, and anticancer properties. The mechanism of action likely involves binding to specific enzymes or receptors, modulating their activity, which may lead to therapeutic effects.

Biological ActivityDescription
Anti-inflammatoryPotential inhibition of enzymes involved in inflammatory pathways
AntimicrobialActivity against various bacterial strains
AnticancerPotential inhibition of cell proliferation and induction of apoptosis

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator